molecular formula C10H9N5 B11899640 3-Methyl-3H-imidazo[4,5-b][1,7]naphthyridin-2-amine

3-Methyl-3H-imidazo[4,5-b][1,7]naphthyridin-2-amine

Cat. No.: B11899640
M. Wt: 199.21 g/mol
InChI Key: PWWGBEZUKUYAPX-UHFFFAOYSA-N
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Description

3-Methyl-3H-imidazo[4,5-b][1,7]naphthyridin-2-amine is a heterocyclic compound that belongs to the class of imidazo-naphthyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an imidazole ring fused to a naphthyridine ring, with a methyl group at the 3-position and an amine group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3H-imidazo[4,5-b][1,7]naphthyridin-2-amine can be achieved through various synthetic routes. One common method involves the cyclization of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding 3- and 4-amino-1,8-naphthyridin-2(1H)-ones in 30–96% overall yield .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3H-imidazo[4,5-b][1,7]naphthyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the compound with altered electronic properties.

Scientific Research Applications

3-Methyl-3H-imidazo[4,5-b][1,7]naphthyridin-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-3H-imidazo[4,5-b][1,7]naphthyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-3H-imidazo[4,5-b][1,7]naphthyridin-2-amine is unique due to its specific substitution pattern and the presence of both an imidazole and naphthyridine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C10H9N5

Molecular Weight

199.21 g/mol

IUPAC Name

3-methylimidazo[4,5-b][1,7]naphthyridin-2-amine

InChI

InChI=1S/C10H9N5/c1-15-9-7(14-10(15)11)4-6-2-3-12-5-8(6)13-9/h2-5H,1H3,(H2,11,14)

InChI Key

PWWGBEZUKUYAPX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C3C=CN=CC3=N2)N=C1N

Origin of Product

United States

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